molecular formula C16H14O4S B12003630 2,2'-Sulfanediylbis(phenylacetic acid) CAS No. 14618-83-8

2,2'-Sulfanediylbis(phenylacetic acid)

Cat. No.: B12003630
CAS No.: 14618-83-8
M. Wt: 302.3 g/mol
InChI Key: LUJIGLVVKMCXHP-UHFFFAOYSA-N
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Description

2,2’-Sulfanediylbis(phenylacetic acid) is an organic compound characterized by the presence of two phenylacetic acid moieties connected via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfanediylbis(phenylacetic acid) typically involves the reaction of phenylacetic acid derivatives with sulfur-containing reagents. One common method involves the use of benzyl cyanide, which undergoes hydrolysis in the presence of sulfuric acid to yield phenylacetic acid . This phenylacetic acid can then be further reacted with sulfur-containing compounds to form the desired product.

Industrial Production Methods

Industrial production of 2,2’-Sulfanediylbis(phenylacetic acid) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfanediylbis(phenylacetic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2,2’-Sulfanediylbis(phenylacetic acid) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2’-Sulfanediylbis(phenylacetic acid) involves its interaction with molecular targets through its functional groups. The sulfur atom can participate in redox reactions, while the phenylacetic acid moieties can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog with a single phenylacetic acid moiety.

    2-Phenylacetic acid: Another related compound with a similar structure but lacking the sulfur linkage.

Uniqueness

2,2’-Sulfanediylbis(phenylacetic acid) is unique due to the presence of the sulfur atom linking two phenylacetic acid units. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where such characteristics are desired .

By understanding the synthesis, reactions, applications, and mechanisms of 2,2’-Sulfanediylbis(phenylacetic acid), researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

14618-83-8

Molecular Formula

C16H14O4S

Molecular Weight

302.3 g/mol

IUPAC Name

2-[carboxy(phenyl)methyl]sulfanyl-2-phenylacetic acid

InChI

InChI=1S/C16H14O4S/c17-15(18)13(11-7-3-1-4-8-11)21-14(16(19)20)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20)

InChI Key

LUJIGLVVKMCXHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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